1-[4-amino-1-(4-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone
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Overview
Description
1-[4-AMINO-1-(4-CHLOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications. The presence of both amino and chloro groups in its structure suggests that it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-AMINO-1-(4-CHLOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazino compounds with acetylacetone to form the pyrazole ring . The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-AMINO-1-(4-CHLOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-AMINO-1-(4-CHLOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the amino and chloro groups allows for specific interactions with target proteins, potentially inhibiting their function or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-AMINO-1-(4-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE
- 1-[4-AMINO-1-(4-BROMOPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE
Uniqueness
Compared to similar compounds, 1-[4-AMINO-1-(4-CHLOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE exhibits unique properties due to the presence of the chloro group. This group can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy and selectivity in therapeutic applications .
Properties
Molecular Formula |
C15H13ClN4O |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
1-[4-amino-1-(4-chlorophenyl)-6-methylpyrazolo[3,4-b]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C15H13ClN4O/c1-8-13(9(2)21)14(17)12-7-18-20(15(12)19-8)11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H2,17,19) |
InChI Key |
IOCPSWSMAWTGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C3=CC=C(C=C3)Cl)N)C(=O)C |
Origin of Product |
United States |
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